Dichloramine T

Catalog No.
S525948
CAS No.
473-34-7
M.F
C7H7Cl2NO2S
M. Wt
240.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloramine T

CAS Number

473-34-7

Product Name

Dichloramine T

IUPAC Name

N,N-dichloro-4-methylbenzenesulfonamide

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

InChI

InChI=1S/C7H7Cl2NO2S/c1-6-2-4-7(5-3-6)13(11,12)10(8)9/h2-5H,1H3

InChI Key

ARGDYOIRHYLIMT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl

Solubility

Soluble in DMSO

Synonyms

dichloramine T, dichloramine-T, N,N-dichloro-4-methylbenzenesulfonamide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl

Description

The exact mass of the compound Dichloramine T is 238.9575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1130. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dichloramine T, also known as N,N-dichloro-4-methylbenzenesulfonamide, is an organic compound with the formula C₇H₇Cl₂NO₂S. It features a toluene structure substituted by a sulfonamide group, which contains two chlorine atoms attached to the nitrogen atom. This compound is typically encountered as a white to light yellow powder or crystal and is known for its strong oxidizing properties and utility in various

  • Antiseptic Properties

    Early 20th-century research explored Dichloramine-T's potential as an antiseptic. Studies investigated its effectiveness against various bacteria and compared it to other disinfectants like sodium hypochlorite (bleach) []. These investigations helped establish the field of antisepsis and understand disinfectant mechanisms.

  • Chloramine Chemistry

    Dichloramine-T belongs to a class of compounds called chloramines. Research involving Dichloramine-T contributed to the understanding of chloramine stability and degradation in water []. This knowledge is crucial for developing and maintaining safe chlorinated drinking water systems.

Dichloramine T is characterized by its high reactivity due to the presence of active (electrophilic) chlorine. Its reactivity is comparable to that of sodium hypochlorite, allowing it to participate in various oxidation reactions. In aqueous solutions, dichloramine T exhibits a slightly basic pH (around 8.5) and can engage in reactions such as:

  • Oxidation of Amino Acids: The kinetics of amino acid oxidation by dichloramine T have been studied, revealing second-order kinetics with respect to the oxidant concentration in certain conditions .
  • Amidohydroxylation: It serves as a reagent in the Sharpless oxyamination process, converting alkenes into vicinal aminoalcohols, which are valuable in organic synthesis .
  • Disinfection: Due to its bactericidal and virucidal properties, dichloramine T has been employed as a hospital disinfectant effective against various pathogens .

The synthesis of dichloramine T typically involves the oxidation of p-toluenesulfonamide using sodium hypochlorite. This reaction can be performed in situ by generating sodium hypochlorite from sodium hydroxide and chlorine gas. The general reaction can be summarized as follows:

p Toluenesulfonamide+NaOClDichloramine T+byproducts\text{p Toluenesulfonamide}+\text{NaOCl}\rightarrow \text{Dichloramine T}+\text{byproducts}

This method yields dichloramine T efficiently while maintaining a relatively low cost and toxicity profile compared to other reagents .

Dichloramine T finds extensive applications across various fields:

  • Organic Synthesis: It acts as a reagent for cyclization reactions, facilitating the formation of aziridines, oxadiazoles, isoxazoles, and pyrazoles .
  • Disinfectant: Its effectiveness against a wide range of microorganisms makes it suitable for use in medical settings .
  • Radioiodination: It is commonly used to label biomolecules with radioactive iodine for diagnostic purposes in nuclear medicine .

Studies on the interactions of dichloramine T with various amines have revealed insights into its mechanisms of action. The kinetics of chlorine transfer from dichloramine T to amines demonstrate second-order reactions that are independent of p-toluenesulfonamide concentration, suggesting a complex interaction mechanism that warrants further investigation .

Dichloramine T shares similarities with several other compounds that contain chlorinated amines or sulfonamides. Here are some comparable compounds:

Compound NameStructure/FormulaUnique Features
Chloramine BN,N-Dichloro-4-bromobenzenesulfonamideUsed primarily as a disinfectant; less stable than dichloramine T
N-Chloro-p-toluenesulfonamideC₇H₈ClNO₂SSimilar reactivity but less common in synthesis applications
Sodium HypochloriteNaOClCommonly used bleach; more reactive but less selective

Uniqueness of Dichloramine T:

  • Dichloramine T stands out due to its dual role as both an oxidizing agent and a source of nitrogen and chlorine in organic synthesis.
  • Its mild basicity and low odor make it preferable for certain applications over stronger disinfectants like sodium hypochlorite.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid with a strong odor of chlorine; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS]

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

238.9574550 g/mol

Monoisotopic Mass

238.9574550 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

83.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

36XJA7756O

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H271 (100%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

473-34-7

Wikipedia

Dichloramine-T

General Manufacturing Information

Benzenesulfonamide, N,N-dichloro-4-methyl-: INACTIVE

Dates

Modify: 2023-08-15
1: Nakai JS, Poon R, Lecavalier P, Chu I, Yagminas A, Valli VE. Effects of subchronic exposure of rats to dichloramine and trichloramine in drinking water. Regul Toxicol Pharmacol. 2000 Apr;31(2 Pt 1):200-9. PubMed PMID: 10854126.
2: Dannan H, Crooks PA, Dittert LW, Hussain A. Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. J Pharm Sci. 1992 Jul;81(7):652-6. PubMed PMID: 1403698.
3: Hanigan WC. Neurological surgery during the Great War: the influence of Colonel Cushing. Neurosurgery. 1988 Sep;23(3):283-94. PubMed PMID: 3067113.
4: Moerlein SM, Mathis CA, Yano Y. Comparative evaluation of electrophilic aromatic iododemetallation techniques for labeling radiopharmaceuticals with iodine-122. Int J Rad Appl Instrum A. 1987;38(2):85-90. PubMed PMID: 3032864.
5: Jyotsna T, Pillai MR, Gupte JH, Mani RS. Mild radioiodination of insulin with dichloramine-T. Int J Rad Appl Instrum B. 1986;13(5):549-50. PubMed PMID: 3546211.
6: Gowda NM, Mahadevappa DS. Estimation of methionine and its metal complexes by oxidation with chloramine-T and dichloramine-T. Talanta. 1977 Jul;24(7):470-2. PubMed PMID: 18962124.
7: Gowda BT, Mahadevappa DS. A direct method of estimating cyanide ion in metal salts and complexes by means of chloramine-T, dichloramine-T and lead tetra-acetate. Talanta. 1977 May;24(5):325-6. PubMed PMID: 18962093.
8: Mahadevappa DS, Gowda BT. Estimation of cyanide ion in metal salts and complexes by means of chloramine-T and dichloramine-T. Talanta. 1976 Aug;23(8):601-2. PubMed PMID: 18961939.
9: Nair CG, Indrasenan P. New redox titrants in non-aqueous or partially aqueous media--VI: potentiometric determinations using dibromamine-T and some further applications of dichloramine-T. Talanta. 1976 Mar;23(3):239-41. PubMed PMID: 18961842.
10: Mahadevappa DS, Gowda NM. Estimation of glutathione with chloramine-T and dichloramine-T. Talanta. 1975 Sep;22(9):771-3. PubMed PMID: 18961731.
11: Nair CG, Nair VR. Dichloramine-T as a new oxidimetric titrant in non-aqueous and partially aqueous media-II Potentiometric determination of hydroquinone, hydrazine, oxine, cinnamic acid, Sn(II), Sb(III), Tl(I) and ferrocyanide. Talanta. 1973 Jul;20(7):696-9. PubMed PMID: 18961334.
12: Jacob TJ, Nair CG. Dichloramine-T as a new oxidimetric titrant in non-aqueous and partially aqueous media. Talanta. 1972 Mar;19(3):347-51. PubMed PMID: 18961055.
13: Rao VR, Venkappayya D, Aravamudan G. Stability characteristics of aqueous chloramine-T solutions. Talanta. 1970 Aug;17(8):770-2. PubMed PMID: 18960798.
14: Skillern PG. A SERIES OF WAR WOUNDS TREATED WITH DICHLORAMINE-T. Ann Surg. 1919 May;69(5):498-500. PubMed PMID: 17864099; PubMed Central PMCID: PMC1410300.
15: Cullen GE, Taylor HD. RELATIVE IRRITANT PROPERTIES OF THE CHLORINE GROUP OF ANTISEPTICS. J Exp Med. 1918 Nov 30;28(6):681-99. PubMed PMID: 19868288; PubMed Central PMCID: PMC2126308.
16: Baker HW. The Treatment of Infected Wounds with Dichloramine-T with special Reference to its Advantages over the Carrol-Dakin Method. Can Med Assoc J. 1918 Sep;8(9):805-23. PubMed PMID: 20311161; PubMed Central PMCID: PMC1585227.
17: Taylor HD, Austin JH. TOXICITY OF CERTAIN WIDELY USED ANTISEPTICS. J Exp Med. 1918 May 1;27(5):635-46. PubMed PMID: 19868231; PubMed Central PMCID: PMC2125880.
18: Dakin HD, Dunham EK. SOLVENTS FOR DICHLORAMINE-T. Br Med J. 1918 Jan 12;1(2976):51-2. PubMed PMID: 20768891; PubMed Central PMCID: PMC2339794.
19: Taylor HD, Austin JH. THE SOLVENT ACTION OF ANTISEPTICS ON NECROTIC TISSUE. J Exp Med. 1918 Jan 1;27(1):155-64. PubMed PMID: 19868192; PubMed Central PMCID: PMC2125954.
20: Lee LW, Furness WP. THE USE OF DICHLORAMINE-T IN THE TREATMENT OF INFECTIONS AND INFECTED WOUNDS. Ann Surg. 1918 Jan;67(1):14-24. PubMed PMID: 17863838; PubMed Central PMCID: PMC1426727.

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